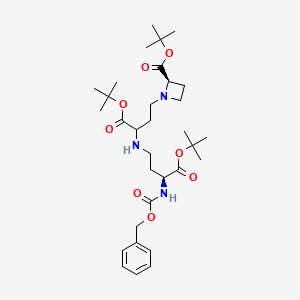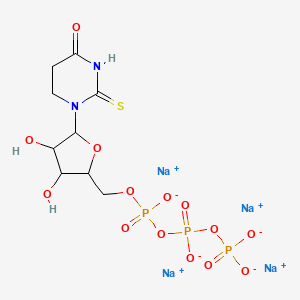
(2S,3'S,3"S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester typically involves multiple steps, including the protection of amine groups, formation of the azetidine ring, and esterification. The key steps in the synthesis are as follows:
Protection of Amines: The amine groups are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, which involves the intramolecular nucleophilic substitution of a suitable precursor.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of Boc groups.
Aqueous Base/Acid: Used for hydrolysis of ester groups.
Nucleophiles: Used for substitution reactions.
Major Products Formed
Free Amines: Formed after deprotection of Boc groups.
Carboxylic Acids: Formed after hydrolysis of ester groups.
Substituted Azetidines: Formed after nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The Boc protecting groups can be selectively removed to expose reactive amine functionalities, which can then participate in various biochemical reactions. The azetidine ring structure may also interact with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid: Lacks the tert-butyl ester group.
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid Methyl Ester: Contains a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of multiple Boc protecting groups and the tert-butyl ester group in (2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester provides unique reactivity and stability, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C32H51N3O8 |
|---|---|
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
tert-butyl (2R)-1-[4-[(2-methylpropan-2-yl)oxy]-3-[[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]amino]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C32H51N3O8/c1-30(2,3)41-26(36)23(16-19-35-20-17-25(35)28(38)43-32(7,8)9)33-18-15-24(27(37)42-31(4,5)6)34-29(39)40-21-22-13-11-10-12-14-22/h10-14,23-25,33H,15-21H2,1-9H3,(H,34,39)/t23?,24-,25+/m0/s1 |
Clé InChI |
PTTVLGUWTOBRKJ-NCPLZGKYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CCN1CCC(C(=O)OC(C)(C)C)NCC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)


![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)





![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
